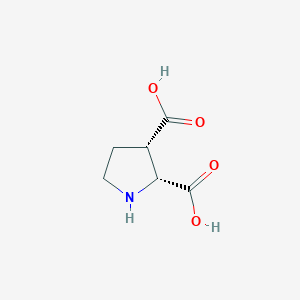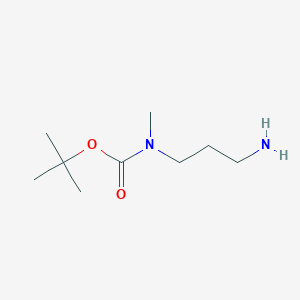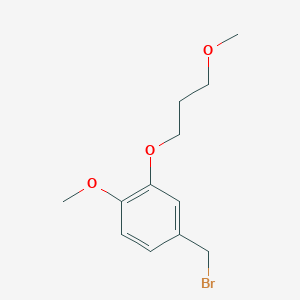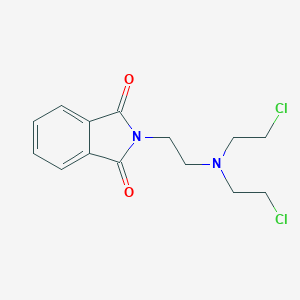
(S)-(6,6'-Diméthoxybiphényl-2,2'-diyl)bis(diisopropylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis(diisopropylphosphino) compounds is described in the papers. For instance, bis(allyloxy)(diisopropylamino)phosphine is synthesized and used as a phosphinylating agent for phosphorylation of hydroxy functions . This process involves activation by tetrazole and an oxidation step, followed by deprotection. Similarly, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is achieved through the reaction of an air-stable phosphonium salt with primary amines . These methods suggest that the synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) might involve similar phosphinylating strategies and the use of chiral backbones for asymmetric synthesis.
Molecular Structure Analysis
The molecular structure of bis(diisopropylphosphinomethyl)amine nickel(II) complexes is studied using spectroscopic and X-ray diffraction methods . These analyses provide insights into the coordination chemistry of nickel complexes with bis(diisopropylphosphino) ligands. Although the exact structure of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is not provided, the general approach to studying such compounds' molecular structure would likely involve similar techniques.
Chemical Reactions Analysis
The reactivity of nickel complexes with bis(diisopropylphosphino) ligands is explored, with reactions yielding allylic complexes when reacted with 2-butyne and 1,1-dimethylallene . This indicates that bis(diisopropylphosphino) ligands can participate in coordination chemistry and catalysis, which could be relevant for understanding the reactivity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) in similar contexts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) are not directly reported, the properties of related bisphosphine compounds can be inferred. For example, the stability of the phosphonium salt precursor suggests that related bis(diisopropylphosphino) compounds may also exhibit stability under certain conditions. The solubility, melting points, and other physical properties would require empirical data specific to the compound .
Applications De Recherche Scientifique
Réaction de couplage croisé de Buchwald-Hartwig
Ce composé est utilisé comme ligand dans la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est un outil puissant pour la formation de liaisons carbone-azote et carbone-oxygène, qui sont cruciales dans la synthèse de nombreux composés organiques.
Réaction de Heck
Il sert également de ligand dans la réaction de Heck . La réaction de Heck est un processus de formation de liaisons carbone-carbone catalysé au palladium, qui est largement utilisé en synthèse organique.
Hydroaminations
Ce composé est utilisé dans les hydroaminations , un type de réaction chimique où une liaison N-H est ajoutée à travers une liaison multiple carbone-carbone.
Couplage de Negishi
Il est utilisé comme ligand dans le couplage de Negishi , une réaction de couplage croisé utilisée pour former des liaisons carbone-carbone par la réaction de composés organozinciques avec des halogénures organiques.
Couplage de Suzuki-Miyaura
Ce composé est utilisé dans le couplage de Suzuki-Miyaura , un type de réaction de couplage croisé catalysée au palladium, utilisée pour former des liaisons carbone-carbone.
Synthèse de chalcogénures métalliques
Le composé a été utilisé pour la préparation de nanocristaux de séléniure/tellurure métallique et pour le dépôt de couches minces . La voie du précurseur moléculaire à source unique est apparue comme une stratégie polyvalente pour leur synthèse et pour contrôler la forme, la taille et la composition du matériau dans des conditions modérées .
Complexes fluorescents avec l'ADN double brin
Il forme des complexes hautement fluorescents avec l'ADN double brin (dsDNA), jusqu'à un rapport maximum de colorant à bp d'ADN de 1:4, avec une augmentation de la fluorescence>1000 fois . Cette propriété peut être utilisée dans diverses applications de recherche biologique et biochimique.
Mécanisme D'action
Target of Action
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .
Mode of Action
The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .
Biochemical Pathways
Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .
Pharmacokinetics
The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .
Action Environment
The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .
Propriétés
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)



![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)



